An In-Depth Technical Guide to 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, detailed experimental data specifically for 2,2,3,3-tetrafluoropropyl 2-fluoroacrylate (CAS 96250-37-2) is limited. This guide has been constructed by leveraging established principles of fluoropolymer chemistry and data from closely related analogues to provide a comprehensive and scientifically grounded overview. The protocols and properties described herein are based on established methodologies for similar fluorinated acrylates and should be considered as starting points for experimental design.
Introduction: The Promise of Fluorinated Acrylates
Fluorinated polymers represent a unique and highly valuable class of materials, renowned for their exceptional chemical inertness, thermal stability, low surface energy, and biocompatibility.[1][2] These properties stem from the high electronegativity and stability of the carbon-fluorine bond.[3] Within this family, poly(fluoroacrylate)s are of particular interest due to the versatility of the acrylate backbone, which allows for a wide range of polymerization techniques and copolymerization with other monomers to tailor material properties.
This guide focuses on 2,2,3,3-tetrafluoropropyl 2-fluoroacrylate , a monomer that combines a partially fluorinated propanol ester with a fluoro-substituted acrylate moiety. This unique structure is anticipated to yield polymers with a compelling balance of properties, including hydrophobicity, oleophobicity, and potentially unique surface and biological interaction profiles, making it a person of interest for advanced applications in drug delivery, medical device coatings, and high-performance materials.[1][4]
Physicochemical Properties
The fundamental physicochemical properties of 2,2,3,3-tetrafluoropropyl 2-fluoroacrylate are summarized in the table below. These identifiers are crucial for sourcing, regulatory compliance, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 96250-37-2 | [5] |
| Molecular Formula | C₆H₅F₅O₂ | [5] |
| Molecular Weight | 204.09 g/mol | [5] |
| Density | 1.418 g/cm³ | [5] |
| Boiling Point | 62 °C | [5] |
| Refractive Index | 1.36 | [5] |
Synthesis and Purification: A Probable Pathway
Caption: Probable synthesis of 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate via esterification.
Experimental Protocol: A Generalized Approach
The following protocol is a general guideline for the synthesis of 2,2,3,3-tetrafluoropropyl 2-fluoroacrylate based on standard esterification procedures for analogous compounds.
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Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus. The system is purged with an inert gas, such as nitrogen or argon.
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Charging Reactants: The flask is charged with equimolar amounts of 2,2,3,3-tetrafluoropropanol and 2-fluoroacrylic acid. A suitable solvent, such as toluene, is added to facilitate the reaction and azeotropically remove water.
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Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is carefully added to the reaction mixture.
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Reaction: The mixture is heated to reflux. The progress of the reaction is monitored by observing the collection of water in the Dean-Stark trap. The reaction is considered complete when water is no longer being produced.
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Workup and Purification:
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The reaction mixture is cooled to room temperature.
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The mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
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The organic layer is dried over an anhydrous salt, such as magnesium sulfate or sodium sulfate.
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The solvent is removed under reduced pressure using a rotary evaporator.
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The crude product is then purified by vacuum distillation to yield the final 2,2,3,3-tetrafluoropropyl 2-fluoroacrylate monomer.
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Chemical Reactivity and Polymerization
The reactivity of 2,2,3,3-tetrafluoropropyl 2-fluoroacrylate is dominated by the electron-deficient double bond of the acrylate group, making it highly susceptible to free-radical polymerization. The presence of the fluorine atom on the double bond can influence the reactivity of the monomer and the properties of the resulting polymer.
Free-Radical Polymerization
Free-radical polymerization is the most common method for polymerizing acrylate monomers.[3] This process is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Caption: General scheme of free-radical polymerization.
Expected Properties of Poly(2,2,3,3-tetrafluoropropyl 2-fluoroacrylate)
Based on the structure of the monomer, the resulting homopolymer is expected to exhibit the following properties:
| Property | Expected Characteristic | Rationale |
| Surface Energy | Low | The presence of fluorinated groups on the side chains will lead to a low surface energy material.[3] |
| Hydrophobicity/Oleophobicity | High | The fluorinated side chains will impart both water and oil repellency.[6] |
| Thermal Stability | High | The C-F bonds contribute to high thermal stability.[3] |
| Biocompatibility | Good | Fluoropolymers are generally known for their bio-inertness.[1] |
| Refractive Index | Low | Fluorinated polymers typically have a low refractive index.[7] |
Potential Applications in Research and Drug Development
The unique combination of properties anticipated for poly(2,2,3,3-tetrafluoropropyl 2-fluoroacrylate) makes it a promising candidate for a variety of advanced applications.
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Medical Device Coatings: The low surface energy and biocompatibility of the polymer could be leveraged to create anti-fouling coatings for medical implants and surgical tools, reducing the risk of infection and improving device performance.[1][8]
-
Drug Delivery Systems: The hydrophobicity of the polymer can be utilized in the design of controlled-release drug delivery systems, protecting the drug from degradation and controlling its release profile.[4] Copolymers could be designed to create amphiphilic structures for the formation of micelles or nanoparticles for targeted drug delivery.
-
High-Performance Materials: In non-medical fields, this polymer could find use in creating hydrophobic and oleophobic coatings for textiles, electronics, and optical components.[6]
Safety and Handling
Fluorinated acrylates should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[9] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[9] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention. Store the monomer in a cool, dry place away from sources of ignition, and consider the use of polymerization inhibitors for long-term storage.
References
- Alyamac, E., & Soucek, M. D. (2011). Acrylate-based fluorinated copolymers for high-solids coatings.
- Alyamac, E., & Soucek, M. D. (2011). Acrylate-based fluorinated copolymers for high-solids coatings.
- Beilstein Journal of Organic Chemistry. (2024). Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions.
- Yamamoto, I. (2016). Fluoroalkyl Acrylate Polymers and Their Applications. In B. Ameduri & H. Sawada (Eds.), Fluorinated Polymers: Vol. 2. Applications (pp. 32-53). The Royal Society of Chemistry.
- Lin, T., & Wang, Y. (2021). Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications.
- MDPI. (2024).
- Wang, Z., et al. (2021). Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. Advanced Drug Delivery Reviews, 175, 113813.
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PubChem. (n.d.). 2,2,3,3-Tetrafluoropropyl methacrylate. Retrieved from [Link]
- Chemistry For Everyone. (2023, May 12).
- Carril, M. (2023). Uses and advantages of fluorinated polymers on the surface of nanoparticles for biomedical in vivo applications. Proc.
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (2017). Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid. Polymer Chemistry, 8(23), 3534-3545.
- ResearchGate. (n.d.).
- PubMed. (2024).
- ResearchGate. (n.d.). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues.
- ResearchGate. (n.d.). Preparation and surface properties of poly(2,2,2-trifluoroethyl methacrylate)
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